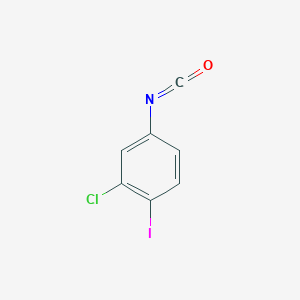

2-Chloro-1-iodo-4-isocyanatobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-iodo-4-isocyanatobenzene is a chemical compound belonging to the family of isocyanate derivatives. It has the molecular formula C7H3ClINO and a molecular weight of 279.46 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isocyanate functional group.

Vorbereitungsmethoden

The synthesis of 2-Chloro-1-iodo-4-isocyanatobenzene typically involves the reaction of 2-chlorobenzene with iodine and an isocyanate source. One common method involves the reaction of 2-chlorobenzene with iodine monochloride (ICl) to form 2-chloro-1-iodobenzene, which is then reacted with phosgene (COCl2) to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

2-Chloro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, ammonia (NH3) for addition, and hydrogen (H2) for reduction. Major products formed from these reactions include substituted benzenes, ureas, and amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-iodo-4-isocyanatobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-iodo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. This group can react with amines to form stable urea linkages, which are important in various biological and chemical processes. The chlorine and iodine atoms also contribute to the compound’s reactivity, allowing it to participate in halogen exchange reactions .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-iodo-4-isocyanatobenzene can be compared with other similar compounds such as:

2-Chloro-1-iodobenzene: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.

4-Chloro-1-iodo-2-isocyanatobenzene: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.

2-Bromo-4-chloro-1-iodobenzene: Contains a bromine atom instead of an isocyanate group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of halogen atoms and the isocyanate group, which provides a versatile platform for various chemical transformations and applications.

Biologische Aktivität

2-Chloro-1-iodo-4-isocyanatobenzene is a halogenated aromatic compound notable for its unique chemical structure, which includes both halogen atoms (chlorine and iodine) and an isocyanate functional group. This combination contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in medicinal chemistry.

The compound's reactivity is primarily attributed to the isocyanate group, which can engage in nucleophilic addition reactions with various biomolecules, including proteins and nucleic acids. The chlorine and iodine atoms enhance its electrophilicity, allowing it to participate in substitution reactions with nucleophiles.

Key Reactions:

- Nucleophilic Addition: The isocyanate can react with amines to form stable urea linkages.

- Substitution Reactions: Chlorine and iodine can be replaced by other nucleophiles, which may alter the compound's biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential: Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. Its ability to form adducts with cellular macromolecules could disrupt normal cellular functions, leading to apoptosis in malignant cells.

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

Recent studies have provided insights into the biological effects of this compound:

- Study on Cancer Cell Lines: A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage .

- Inflammation Model: In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Isocyanate Group | Biological Activity |

|---|---|---|

| This compound | Yes | Anticancer, anti-inflammatory |

| 2-Chloro-1-iodobenzene | No | Lower reactivity |

| 4-Chloro-1-iodo-2-isocyanatobenzene | Yes | Similar anticancer properties |

| 2-Bromo-4-chloro-1-iodobenzene | No | Different chemical properties |

The presence of the isocyanate group in this compound significantly enhances its reactivity compared to its analogs without this functional group.

Eigenschaften

IUPAC Name |

2-chloro-1-iodo-4-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMUJMQNGSUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.